N-methylcyclopropanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

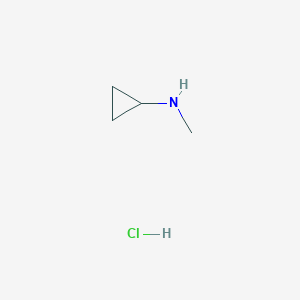

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylcyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWKZLXTHMGYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595000 | |

| Record name | N-Methylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67376-94-7 | |

| Record name | N-Methylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methylcyclopropanamine hydrochloride molecular weight

An In-depth Technical Guide to N-methylcyclopropanamine Hydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate whose unique structural and electronic properties are of significant interest to researchers in medicinal chemistry and drug development. The incorporation of the N-methylcyclopropyl moiety can profoundly influence a molecule's pharmacological profile, including its metabolic stability, binding affinity, and overall efficacy. This guide provides an in-depth exploration of this compound, beginning with its fundamental physicochemical properties and extending to detailed methodologies for its synthesis, analytical validation, and strategic application in modern pharmaceutical research. Emphasis is placed on the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights for the intended scientific audience.

Core Physicochemical Properties

This compound is a salt, typically appearing as a colorless or white crystalline powder with a distinct, pungent odor. Its structure features a strained three-membered cyclopropane ring bonded to a secondary amine, which is protonated in the hydrochloride form. This combination imparts unique conformational rigidity and electronic characteristics.[1] The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClN | [2] |

| Molecular Weight | 107.58 g/mol | [2] |

| CAS Number | 67376-94-7 | [2] |

| Exact Mass | 107.0501770 Da | [No source available] |

| Appearance | Colorless to white crystalline powder | |

| Boiling Point | 120.5°C at 760 mmHg | |

| Storage | Room temperature, dry, under inert atmosphere | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via two primary routes: direct methylation of cyclopropylamine or reductive amination of a cyclopropyl ketone precursor. Reductive amination is often preferred in a discovery setting due to its controlled, stepwise nature, which reliably prevents the over-alkylation that can plague direct alkylation methods.[3]

Causality of Method Selection: Reductive Amination

The core principle of reductive amination involves two discrete steps: the formation of an intermediate imine (or iminium ion) followed by its immediate reduction to the target amine.[4] This process is highly efficient and selective for mono-alkylation. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are selective for the protonated iminium ion intermediate over the starting ketone, allowing the entire reaction to be performed in a single pot. This "one-pot" approach is resource-efficient and simplifies the workflow, making it a mainstay in synthetic organic chemistry.

Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis of N-methylcyclopropanamine from cyclopropanone, followed by salt formation.

Step 1: Imine Formation and Reduction

-

To a stirred solution of cyclopropanone (1.0 eq) in methanol (MeOH, 0.2 M) at 0°C, add a solution of methylamine (2.0 M in THF, 1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Re-cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~7.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude N-methylcyclopropanamine.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude N-methylcyclopropanamine in diethyl ether (Et₂O).

-

Add a 2.0 M solution of HCl in Et₂O dropwise with vigorous stirring until precipitation ceases.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold Et₂O and dry under high vacuum to yield this compound.

Caption: Synthetic workflow for N-methylcyclopropanamine HCl.

Analytical Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. For this compound, the expected signals would be:

-

A singlet corresponding to the three protons of the N-methyl group.

-

Two multiplets in the upfield region corresponding to the methine and methylene protons of the cyclopropyl ring.

-

A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent. The consistency of an obtained spectrum with this expected pattern provides strong evidence of the compound's identity.[5][6]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base (C₄H₉N), the expected molecular ion peak [M]+ would be at m/z = 71.12.

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. A broad absorption band in the 2700-2250 cm⁻¹ range is characteristic of the N-H stretch in an amine salt.

Utility in Drug Discovery and Medicinal Chemistry

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacological properties.[1][7] Its inclusion is a strategic choice to address specific challenges in drug design.

Role as a Bioisostere and Pharmacophore

The compact and rigid nature of the cyclopropyl group makes it an excellent bioisostere for other small functionalities. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.[8]

Mechanism-Based Enzyme Inhibition

The cyclopropylamine motif is a key component in several mechanism-based enzyme inhibitors.[8] For example, it is essential for the activity of Tranylcypromine, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), enzymes implicated in cancer and depression, respectively.[8] The strained ring facilitates a covalent bond formation with the enzyme's FAD cofactor, leading to irreversible inhibition.

Enhancing Pharmacokinetic Properties

Incorporating the cyclopropyl group can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate. This is a crucial aspect of drug development, as improved stability can lead to lower required doses and reduced patient side effects. This structural feature is found in numerous successful drugs, including the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin and Sparfloxacin), where it enhances antibacterial efficacy.[9]

Caption: Structure-Activity Relationship of the Cyclopropylamine Moiety.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling to avoid exposure. Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent degradation.[6]

-

Spill & Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Caption: Safe handling workflow for laboratory chemicals.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design in the pharmaceutical sciences. Its synthesis is well-understood, and its applications are impactful, offering a reliable means to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and use, grounded in established chemical principles and safety practices to support the work of researchers and scientists in the field.

References

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Georganics. (2021). Cyclopropylamine – general description and application. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Available at: [Link]

-

Grogan, G. & Turner, N.J. (2019). Reductive aminations by imine reductases: from milligrams to tons. Perspectives in Science. Available at: [Link]

-

LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Available at: [Link]

Sources

- 1. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum [chemicalbook.com]

- 6. file.leyan.com [file.leyan.com]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of N-methylcyclopropanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methylcyclopropanamine hydrochloride (CAS No. 67376-94-7). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data on the compound's structure, molecular characteristics, solubility, and stability. Recognizing the frequent ambiguity with its isomer, 1-methylcyclopropanamine hydrochloride, this guide places a strong emphasis on data specific to the N-methylated isomer. Where experimental data is not publicly available, scientifically grounded estimations and standard methodologies for determination are provided. This guide is structured to deliver not just data, but also the underlying scientific context and practical experimental workflows, ensuring a thorough understanding for laboratory applications.

Introduction and Structural Elucidation

This compound is a synthetically valuable organic compound, frequently utilized as a key building block in the development of pharmaceutical and agrochemical agents.[1][2] Its structure, featuring a strained cyclopropyl ring appended to a secondary amine, imparts unique conformational and electronic properties that are of significant interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it more amenable to handling and use in various synthetic protocols.

It is critically important to distinguish this compound (CAS: 67376-94-7) from its structural isomer, 1-methylcyclopropanamine hydrochloride (CAS: 88887-87-0). The placement of the methyl group—on the nitrogen atom versus the cyclopropane ring—profoundly influences the molecule's steric and electronic characteristics, and consequently, its physical and reactive properties. This guide will focus exclusively on the N-methyl isomer.

Molecular Structure

The structure consists of a cyclopropyl group bonded to a secondary amine, which is further substituted with a methyl group. This amine is protonated by hydrochloric acid to form the ammonium salt.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its corresponding free base is presented below. It is important to note that some physical properties, such as boiling point, are more relevant to the free base, while others, like melting point and solubility, are specific to the hydrochloride salt.

| Property | Value | Remarks |

| Molecular Weight | 107.58 g/mol | For the hydrochloride salt.[1][3][4][5] |

| Appearance | Off-white to pale yellow semi-solid to low-melting solid; also described as a brown hygroscopic solid. | [4][6] |

| Melting Point | No specific value available in the literature. | Described as a "low-melting solid".[4] The isomeric 1-methylcyclopropanamine HCl has a melting point of 196-205 °C. |

| Boiling Point | 120.5 °C at 760 mmHg | This value is for the free base, N-methylcyclopropanamine.[1] |

| Flash Point | 26.7 °C | This value is for the free base, N-methylcyclopropanamine.[1] |

| pKa | ~9.10 (Estimated) | Estimated based on the pKa of the parent compound, cyclopropylamine.[7][8] |

| Solubility | DMSO (Soluble), Methanol (Slightly Soluble).[4] Produces fumes in water and alcoholic solvents, suggesting high solubility and exothermic dissolution. | Quantitative data is not publicly available. |

| Stability | Hygroscopic solid. | [6] |

| Storage | Store at room temperature under an inert atmosphere.[1][4] Recommended long-term storage at 2-8 °C.[6] | Incompatible with strong oxidizing agents. |

Experimental Protocols for Property Determination

This section outlines standardized, self-validating methodologies for the experimental determination of key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) and heated.

-

Heating Rate: A rapid heating rate can be used initially to determine an approximate melting range. For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

Observation and Reporting: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Causality of Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial to allow the system to remain in thermal equilibrium, providing an accurate reading. A fast rate can lead to a reading that overshoots the true melting point.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A quantitative understanding of solubility is vital for reaction setup, purification, and formulation.

Methodology: Isothermal Saturation Method

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).

-

Equilibration: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial. The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A precise volume of the clear supernatant is carefully removed. The solvent is then evaporated, and the mass of the remaining solid residue is determined.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Causality of Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium, providing a reproducible solubility value.

Caption: Workflow for Quantitative Solubility Determination.

pKa Estimation and Rationale

The acid dissociation constant (pKa) is fundamental to understanding the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and interaction with biological targets.

Conceptual Workflow for pKa Determination via Potentiometric Titration

-

A precise mass of this compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Caption: Conceptual Workflow for pKa Determination.

Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structure allows for a predictable spectroscopic signature.

¹H NMR Spectroscopy (Expected)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons on the cyclopropyl ring and the N-methyl group.

-

Cyclopropyl Protons (CH-N and CH₂): The protons on the three-membered ring are in a unique electronic environment and typically appear in the upfield region of the spectrum, generally between 0.5 and 2.5 ppm.[9][10] The methine proton attached to the nitrogen will be deshielded relative to the methylene protons.

-

N-Methyl Protons (-NH-CH₃): The protons of the methyl group attached to the nitrogen will appear as a singlet (or a doublet if coupled to the N-H proton, depending on the solvent and concentration). This signal is expected in the range of 2.0-3.0 ppm.[11]

-

Ammonium Proton (-N⁺H₂-): The proton on the positively charged nitrogen will be significantly deshielded and may appear as a broad singlet further downfield. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

Stability and Handling

This compound is described as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[6] Therefore, it should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container. The recommended long-term storage temperature is 2-8 °C.[6]

The compound is incompatible with strong oxidizing agents. No specific thermal decomposition data is available, but as with most amine hydrochlorides, heating to high temperatures would likely lead to decomposition, potentially releasing HCl gas.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical properties. This guide has compiled and clarified the available data, distinguishing it from its common isomer and providing a framework for its practical application and further characterization. While key quantitative data points such as a precise melting point and solubility values are not widely reported, the methodologies and estimations provided herein offer a solid foundation for researchers. Adherence to proper handling and storage protocols is essential to maintain the integrity of this hygroscopic compound.

References

-

N-Methyl-cyclopropanamine HCl - ChemBK. (n.d.). Retrieved February 12, 2026, from [Link]

-

CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved February 12, 2026, from [Link]

-

COA - this compound. (n.d.). Retrieved February 12, 2026, from [Link]

-

Cyclopropylamine | C3H7N | CID 69828 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

1H NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 12, 2026, from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 12, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved February 12, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved February 12, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-methylcyclopentanamine hydrochloride | C6H14ClN | CID 43810760 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

(PDF) Thermal Decomposition of N-nitrosopiperazine - ResearchGate. (2025, October 30). Retrieved February 12, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS RN 67376-94-7 | Fisher Scientific [fishersci.ie]

- 4. N-CYCLOPROPYL-METHYLAMINE HCL | 67376-94-7 [amp.chemicalbook.com]

- 5. N-cyclopropyl-N-methylamine hydrochloride | CAS 67376-94-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. kmpharma.in [kmpharma.in]

- 7. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to N-methylcyclopropanamine Hydrochloride: A Key Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of N-methylcyclopropanamine hydrochloride, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, analytical validation, and its strategic importance in medicinal chemistry. We will explore the causality behind its utility, offering field-proven insights into its application.

Introduction: The Strategic Value of Strained Ring Systems

In the landscape of modern drug discovery and agrochemical development, the cyclopropylamine moiety has emerged as a uniquely valuable structural motif. Its significance stems from the inherent properties of the three-membered ring: the high degree of s-character in its C-C bonds and the geometric strain, which impart conformational rigidity and unique electronic properties. These features allow chemists to finely tune the physicochemical properties of larger molecules, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.

This compound (CAS: 67376-94-7) is a key derivative within this class. As a secondary amine, it offers a distinct advantage over the primary cyclopropylamine by providing a pre-installed methyl group, a common feature in many biologically active compounds. The hydrochloride salt form enhances its stability, crystallinity, and handling properties, making it an ideal starting material for multi-step synthetic campaigns. This guide will elucidate the core chemical principles and practical methodologies associated with this important building block.

Structural Elucidation

The chemical structure of N-methylcyclopropanamine consists of a cyclopropane ring directly attached to a secondary amine, which is substituted with a methyl group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.

Caption: Chemical structure of this compound.

Physicochemical and Analytical Properties

A thorough understanding of a compound's properties is critical for its effective use in synthesis. This compound is a colorless to white (or sometimes light brown) crystalline powder, often with a pungent, amine-like odor.[1][2] Its salt form makes it soluble in water and some alcoholic solvents but less soluble in nonpolar organic solvents.[1]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-methylcyclopropanamine;hydrochloride | PubChem[3] |

| CAS Number | 67376-94-7 | ChemBK, AKSci[1][4] |

| Molecular Formula | C₄H₁₀ClN (or C₄H₉N·HCl) | AKSci[4] |

| Molecular Weight | 107.58 g/mol | AKSci[4] |

| Appearance | Colorless/white/brown crystalline solid | ChemBK, COA[1][2] |

| Purity (Typical) | ≥97% | Synthonix |

| Storage | Room temperature, under inert gas (e.g., Nitrogen), dry | ChemBK, MySkinRecipes[1] |

Note: Some properties like boiling and flash points listed in general databases may refer to the free base (N-methylcyclopropanamine, CAS: 5163-20-2) and should be used with caution for the hydrochloride salt.

Synthesis and Purification

The synthesis of this compound is a well-understood process, valued for its reliability and scalability. The primary strategic consideration is the controlled mono-methylation of the primary amine, cyclopropylamine, without significant formation of the di-methylated tertiary amine byproduct.

Synthetic Strategy: Nucleophilic Substitution

The most common and direct route involves the nucleophilic substitution of a methylating agent by cyclopropylamine.[1] The cyclopropylamine acts as the nucleophile, and an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, is used. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid generated, driving the reaction to completion. The choice of base is critical; it must be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause unwanted side reactions.

The final, crucial step is the conversion of the resulting free base into its hydrochloride salt. This is not merely a purification step but a critical transformation for product stability and handling. By treating a solution of the amine with hydrochloric acid (often as a solution in an organic solvent like diethyl ether or isopropanol), the stable, crystalline hydrochloride salt precipitates, allowing for easy isolation by filtration. This process effectively removes unreacted starting materials and byproducts that remain soluble.

Caption: General workflow for the synthesis of N-methylcyclopropanamine HCl.

Experimental Protocol: A Self-Validating System

This protocol describes a representative lab-scale synthesis. Each step includes built-in checks to ensure the reaction is proceeding as expected, a hallmark of a trustworthy and robust methodology.

Materials:

-

Cyclopropylamine (1.0 eq)

-

Methyl Iodide (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid solution (2.0 M in diethyl ether)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetonitrile, powdered K₂CO₃ (2.0 eq), and cyclopropylamine (1.0 eq).

-

Methylation: Cool the stirred suspension to 0°C using an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe over 15 minutes. Causality Check: The excess base neutralizes the HI formed, preventing protonation of the starting amine and ensuring it remains nucleophilic. The dropwise addition at low temperature controls the exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of cyclopropylamine.

-

Workup and Extraction: Once complete, filter the reaction mixture to remove K₂CO₃ and other inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Check: The washes remove any remaining acidic species and water-soluble impurities.

-

Isolation of Free Base: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (Note: N-methylcyclopropanamine free base is volatile).

-

Salt Formation and Purification: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Final Isolation: Stir the resulting slurry for 30 minutes at 0°C to maximize crystallization. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Protons on the cyclopropyl ring (multiplets, ~0.5-1.0 ppm), methine proton adjacent to nitrogen (multiplet, ~2.5-3.0 ppm), N-methyl protons (singlet or doublet, ~2.5 ppm), and N-H protons (broad singlet, variable shift). |

| IR Spectroscopy | Functional Group ID | Broad absorption band from 2700-2400 cm⁻¹ (characteristic of ammonium N-H stretch), C-H stretches (~3000 cm⁻¹), and C-N stretch (~1200 cm⁻¹). |

| Mass Spec. (ESI+) | Molecular Weight | The free base (after in-source neutralization) should show a molecular ion [M+H]⁺ corresponding to C₄H₁₀N⁺ (m/z ≈ 72.08). |

| GC | Purity Assessment | A single major peak indicating high purity (e.g., >97%).[2] |

Note: The exact chemical shifts (ppm) in NMR can vary depending on the solvent and concentration.

Application in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in its ability to introduce the N-methylcyclopropyl group into larger, more complex molecules.

The Role of the N-Methylcyclopropyl Moiety

The incorporation of this group is a strategic decision in medicinal chemistry driven by several key factors:

-

Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in typical alkyl chains. Replacing metabolically labile groups (like an isopropyl or ethyl group) with a cyclopropyl group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Conformational Rigidity: The rigid nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, which can lead to a significant increase in potency.

-

Modulation of Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor acceptor," subtly altering a compound's lipophilicity (logP) and basicity (pKa) to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Vectorial Exit: In some cases, the unique shape and electronics of the cyclopropyl group can influence how a drug interacts with efflux transporters, potentially improving its bioavailability and tissue penetration.

Caption: Logical role of N-methylcyclopropanamine HCl in drug development.

Safety and Handling

This compound is an irritating compound and should be handled with appropriate care.[1]

-

Exposure Risks: It can cause irritation to the eyes, skin, and respiratory tract.[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation from moisture and air.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its value is rooted in the unique and beneficial properties conferred by the N-methylcyclopropyl moiety—enhanced metabolic stability, conformational constraint, and modulation of physicochemical properties. A solid understanding of its synthesis, characterization, and handling, as detailed in this guide, empowers researchers and drug development professionals to leverage this key building block effectively in the creation of next-generation pharmaceuticals and agrochemicals.

References

-

N-Methyl-cyclopropanamine HCl - ChemBK. [Link]

-

This compound - MySkinRecipes. [Link]

-

This compound - Synthonix, Inc. [Link]

-

This compound - Arctom. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [Link]

-

1-MethylcyclopropanaMine hydrochloride - ChemBK. [Link]

-

N-methylcyclopentanamine hydrochloride | C6H14ClN - PubChem. [Link]

-

N-Methylcyclopropanamine | C4H9N - PubChem. [Link]

- Synthesis method of (1-cyclopropyl-1-methyl)

-

COA - this compound - KMM. [Link]

- Process for the preparation of (1s,2r)-2-(aminomethyl)

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety - ResearchGate. [Link]

- Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)

- Method for preparing 1-methyl cyclopropane carboxylic acid - Google P

Sources

A Technical Guide to the Synthesis of N-Methylcyclopropanamine Hydrochloride: Pathways, Optimization, and Practical Considerations

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing N-methylcyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. We will delve into the prevalent synthetic strategies, with a primary focus on the reductive amination of cyclopropanecarboxaldehyde. This document offers a detailed, step-by-step protocol, an analysis of critical process parameters, and a discussion of the underlying chemical principles. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for the synthesis of this important intermediate.

Introduction

Chemical Profile and Significance

N-methylcyclopropanamine, in its hydrochloride salt form (C₄H₉N·HCl), is a small molecule of significant interest in the pharmaceutical and agrochemical industries.[1] It is a colorless to white crystalline powder with a molecular weight of approximately 107.58 g/mol .[1][2] The core structure features a strained three-membered cyclopropane ring attached to a secondary methylamine group. This unique combination imparts specific steric and electronic properties that are highly valued in medicinal chemistry for designing molecules with targeted biological activities.[2][3]

Applications in Drug Development

The cyclopropylamine moiety is a privileged scaffold in drug design, known to enhance metabolic stability, modulate potency, and improve the pharmacokinetic profile of active pharmaceutical ingredients (APIs). This compound serves as a crucial intermediate in the synthesis of more complex compounds, particularly those targeting the central nervous system.[2] Its application as a building block allows for the exploration of novel chemical space, contributing to advancements in drug discovery and development.[2]

Overview of Synthetic Strategies

Several synthetic routes to N-methylcyclopropanamine have been described in the literature. The choice of a particular pathway often depends on the availability of starting materials, scalability, cost, and desired purity. Two primary strategies are:

-

Direct Methylation of Cyclopropylamine: This approach involves the reaction of cyclopropylamine with a methylating agent, such as methyl iodide or methyl bromide, under basic conditions, followed by acidification to form the hydrochloride salt.[1] While conceptually straightforward, this method can suffer from over-alkylation, leading to the formation of dimethylcyclopropylamine and quaternary ammonium salts, which complicates purification.

-

Reductive Amination: This powerful and widely used method involves the reaction of a carbonyl compound—in this case, cyclopropanecarboxaldehyde—with an amine (methylamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.[4] This one-pot reaction is often preferred due to its high efficiency, selectivity, and milder reaction conditions.[4][5]

Featured Synthesis Pathway: Reductive Amination

Rationale for Pathway Selection

Reductive amination is the featured pathway in this guide due to its superior control over selectivity, typically resulting in higher yields of the desired secondary amine with minimal byproducts. The reaction can be performed in a single pot, which improves process efficiency and atom economy.[4] Furthermore, a variety of reducing agents can be employed, allowing for fine-tuning of the reaction conditions to optimize the outcome.

Mechanistic Overview

The reaction proceeds in two main stages:

-

Imine Formation: Cyclopropanecarboxaldehyde reacts with methylamine in a reversible condensation reaction to form a hemiaminal, which then dehydrates to yield an N-methylcyclopropyl imine. The equilibrium is often driven towards the imine by removing water or using a dehydrating agent.[4] An acid catalyst, such as acetic acid, is frequently added to accelerate the formation of the iminium ion, which is more electrophilic and reactive towards the reducing agent.[5]

-

Reduction: The imine intermediate is then reduced to the final N-methylcyclopropanamine product. A key aspect of this process is the choice of a reducing agent that selectively reduces the C=N double bond of the imine without reducing the initial aldehyde. Sodium borohydride (NaBH₄) or, more commonly, sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this transformation.

Visualized Synthesis Pathway

The reductive amination pathway is illustrated below:

Caption: Reductive amination of cyclopropanecarboxaldehyde to N-methylcyclopropanamine HCl.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Cyclopropanecarboxaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (Glacial)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (e.g., 2.0 M in diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add cyclopropanecarboxaldehyde (1.0 eq) and the chosen solvent (e.g., DCM, 5-10 mL per mmol of aldehyde).

-

Add methylamine solution (1.1-1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq).[5]

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: Mild effervescence may be observed.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylcyclopropanamine free base.

-

For the hydrochloride salt formation, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of HCl in diethyl ether (1.0-1.1 eq) with stirring.

-

The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Process Optimization and Critical Parameters

| Parameter | Recommended Choice | Rationale & Causality |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions in the presence of aldehydes. Does not react violently with protic solvents like methanol.[6] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, but highly toxic (releases HCN gas under acidic conditions). Requires careful handling. | |

| Solvent | Dichloromethane (DCM), Methanol (MeOH) | DCM is a good aprotic choice. Methanol can also be used and often helps dissolve the amine and intermediate salts.[5] |

| pH / Catalyst | Acetic Acid (catalytic) | The reaction is fastest under mildly acidic conditions (pH 4-6), which promotes iminium ion formation without deactivating the amine nucleophile.[5] |

| Temperature | Room Temperature | The reaction typically proceeds efficiently at ambient temperature, avoiding potential side reactions or degradation. |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

-

Melting Point: To compare with literature values for the pure compound.

Safety Considerations

-

This compound is an irritant to the eyes, skin, and respiratory tract.[1]

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[1]

-

Reagents such as cyclopropanecarboxaldehyde and methylamine are volatile and flammable. Store and handle them away from ignition sources.

Conclusion

The reductive amination of cyclopropanecarboxaldehyde represents a highly efficient, selective, and scalable method for the synthesis of this compound. By carefully selecting the reducing agent and controlling the reaction conditions, researchers can reliably produce this valuable chemical intermediate in high yield and purity. This guide provides a solid foundation for laboratory synthesis and further process development.

References

-

N-Methyl-cyclopropanamine HCl - ChemBK. (2024). [Link]

-

This compound - MySkinRecipes. (n.d.). [Link]

-

Reductive Amination - YouTube. (2023). [Link]

-

Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm - ResearchGate. (n.d.). [Link]

-

Reductive amination - Wikipedia. (n.d.). [Link]

Sources

Technical Whitepaper: Mechanism of Action of N-Methylcyclopropanamine Hydrochloride

This technical guide details the mechanism of action (MOA) of N-methylcyclopropanamine hydrochloride (NMCP[1]·HCl) , focusing on its role as a mechanism-based inactivator (suicide substrate) for Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .[1][2]

Executive Summary

This compound is a small-molecule pharmacophore and mechanism-based inhibitor targeting FAD-dependent amine oxidases.[1][2] While structurally simple, it serves as the "warhead" for a class of potent epigenetic modulators used in oncology (e.g., AML, SCLC).[1] Its mechanism relies on single-electron transfer (SET) initiated ring-opening, leading to the formation of a covalent adduct with the FAD cofactor. This irreversible modification disables the enzymatic capability of LSD1 to demethylate Histone H3 (H3K4me1/2), thereby restoring silenced tumor suppressor genes.[1]

Chemical Identity & Physicochemical Core

-

CAS Number: 5163-20-2 (Free base), 18908-66-2 (HCl salt)[1][2]

-

Role: Suicide Substrate / Pharmacophore Warhead

-

Structural Significance: The N-methyl group mimics the methyl-lysine substrate of LSD1, while the strained cyclopropane ring acts as a "chemical spring" that releases energy upon oxidation to trap the enzyme.

Detailed Mechanism of Action

The inhibition of LSD1 by NMCP is not a simple competitive inhibition; it is a catalytic event where the enzyme facilitates its own destruction.

The Catalytic Suicide Cycle

The mechanism follows a distinct kinetic pathway characterized by

-

Substrate Recognition & Binding: The N-methyl group of NMCP occupies the substrate binding pocket of LSD1, mimicking the

-methyl group of H3K4me1/2. The anionic carboxylate of Asp555 (in human LSD1) anchors the protonated amine. -

Single-Electron Transfer (SET): Unlike standard amine oxidation which proceeds via hydride transfer, the cyclopropylamine moiety induces a Single-Electron Transfer mechanism.[1][2] The FAD cofactor accepts one electron from the nitrogen lone pair of NMCP, generating an amine radical cation (

) and an anionic flavin semiquinone ( -

Homolytic Ring Fission: The amine radical cation is chemically unstable.[2] The strain energy of the cyclopropane ring (~27 kcal/mol) drives a rapid homolytic cleavage of the

bond. This results in a distinct carbon-centered radical at the -

Covalent Adduct Formation: The newly formed carbon radical attacks the reactive isoalloxazine ring of the FAD cofactor.

-

LSD1 Specificity: In LSD1, the attack predominantly occurs at the N5 position of the flavin ring, forming a stable N5-alkyl-FAD adduct .

-

Irreversibility: This covalent bond permanently disrupts the FAD redox potential, rendering the enzyme catalytically dead.

-

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise conversion of the inhibitor into a covalent adduct.

Figure 1: The mechanism-based inactivation of LSD1 by N-methylcyclopropanamine, proceeding from reversible binding to irreversible covalent modification of the cofactor.[1]

Experimental Validation Protocols

To validate this mechanism in a research setting, the following protocols are established standards. These assays confirm both the kinetic parameters and the physical presence of the adduct.

Kinetic Characterization (LSD1 Inactivation Assay)

Objective: Determine

Reagents:

-

Recombinant human LSD1/CoREST complex.[2]

-

Coupling System: Horseradish Peroxidase (HRP) + Amplex Red.[1][2]

-

Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA.[2]

Protocol:

-

Pre-Incubation: Incubate LSD1 (50 nM) with varying concentrations of NMCP·HCl (0, 1, 5, 10, 50, 100 µM) in reaction buffer at 25°C.

-

Time Points: Aliquot samples at defined intervals (0, 5, 10, 20, 30 min).

-

Activity Measurement: Dilute aliquots 1:100 into a "substrate mix" containing 20 µM H3K4me2, HRP, and Amplex Red.

-

Readout: Monitor fluorescence (Ex 530nm / Em 590nm) for 10 minutes to determine residual velocity (

). -

Analysis:

Structural Confirmation (LC-MS/MS Adduct Detection)

Objective: Detect the mass shift of the FAD cofactor corresponding to the inhibitor adduct.

Protocol:

-

Inactivation: Incubate LSD1 (5 µM) with NMCP (50 µM) for 60 min (ensure >90% inhibition).

-

Denaturation: Precipitate protein using cold TCA or urea/heat to release the non-covalently bound FAD (control) or retain the covalently bound adduct if the linkage is stable (Note: FAD is usually non-covalently bound to LSD1, but the inhibitor binds to FAD. The Inhibitor-FAD complex may dissociate from the protein upon denaturation).

-

Extraction: Extract the supernatant (containing the modified cofactor).

-

Mass Spectrometry: Inject onto a C18 column coupled to a Q-TOF mass spectrometer.

-

Data Analysis: Look for the parent ion mass of FAD (785.5 Da) shifting to FAD + [NMCP mass - 2H] .[1][2]

Data Summary Table

| Parameter | Description | Expected Outcome for NMCP |

| IC50 | Half-maximal inhibitory concentration | Time-dependent decrease (lower IC50 with longer incubation).[1][2] |

| Mode of Inhibition | Competitive vs. Irreversible | Irreversible (activity does not recover upon dialysis).[1] |

| Cofactor State | FAD Oxidation State | Reduced (Bleaching of 450nm absorbance band).[1] |

| Selectivity | LSD1 vs MAO-A/B | N-methylation generally enhances LSD1 selectivity over MAO-A compared to primary amines.[1][2] |

Therapeutic Implications

The mechanistic precision of N-methylcyclopropanamine derivatives has led to their development as "epi-drugs."[2]

-

Oncology: In Acute Myeloid Leukemia (AML), LSD1 inhibition induces differentiation of blast cells.[1] The N-methylcyclopropyl core is the functional unit in clinical candidates like GSK2879552 and ORY-1001 (ladademstat), although these molecules possess complex "tail" regions to optimize potency and pharmacokinetics.

-

Neurobiology: While less emphasized now, the core structure also inhibits MAO-B, relevant for neurodegenerative diseases. Drug design focuses on adding bulky groups to the cyclopropane ring to prevent MAO binding while retaining LSD1 affinity.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the mechanism of action in a drug discovery context.

Figure 2: Step-by-step experimental workflow for confirming mechanism-based inactivation.

References

-

Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[3] Biochemistry.[2] Link

-

Silverman, R. B. (1995).[1][2] Mechanism-based enzyme inactivation: chemistry and enzymology.[2] CRC Press.[2] (Foundational text on cyclopropylamine radical mechanisms).

-

Mimasu, S., et al. (2010).[1] Structurally distinct inhibitors of histone demethylase LSD1 identified by high-throughput screening.[2] Biochemistry.[2] (Details on LSD1 inhibition assays).

-

Culhane, J. C., & Cole, P. A. (2007).[1] LSD1 and the chemistry of histone demethylation.[4] Current Opinion in Chemical Biology.[2] Link

-

Schmidt, D. M., & McCafferty, D. G. (2007).[1] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[2][3] Biochemistry.[2] Link[1]

Sources

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-methylcyclopropanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclopropanamine hydrochloride (C₄H₉N·HCl) is a valuable building block in medicinal chemistry and organic synthesis. Its unique strained cyclopropyl ring imparts specific conformational and electronic properties to parent molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes predictive data with field-proven methodologies to offer a practical and scientifically rigorous resource for researchers.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and fine chemical synthesis, unambiguous structural confirmation is the bedrock of reliable and reproducible science. This compound, with its compact and strained three-membered ring, presents a distinct spectroscopic fingerprint. The protonation of the amine group to form the hydrochloride salt further influences the electronic environment and, consequently, its spectral features.

This guide delves into the core spectroscopic techniques used for the characterization of this compound. We will explore the expected chemical shifts and coupling constants in ¹H and ¹³C NMR, the characteristic vibrational modes in IR spectroscopy, and the anticipated fragmentation patterns in mass spectrometry. Beyond a mere listing of data, this guide explains the why behind the expected observations, grounding the interpretation in fundamental principles of spectroscopy and molecular structure.

Molecular Structure and Spectroscopic Correlation

The hydrochloride salt of N-methylcyclopropanamine features a protonated secondary amine. This positive charge significantly deshields adjacent protons and carbons, a key feature to anticipate in NMR spectra. The strained cyclopropane ring exhibits unique C-H bond characteristics, which are reflected in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound. Note that the compound can be hygroscopic, so handling in a dry environment (e.g., a glove box) is recommended.

-

Dissolve the sample in a suitable deuterated solvent (approx. 0.6-0.7 mL). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for amine hydrochlorides due to their high polarity. For this guide, we will reference expected shifts in DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz (or higher) spectrometer.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum is expected to show distinct signals for the N-methyl, cyclopropyl methine, and cyclopropyl methylene protons, as well as the protons on the nitrogen.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz |

| Cyclopropyl -CH₂ (diastereotopic) | ~0.8 - 1.2 | Multiplet | 4H | Complex |

| Cyclopropyl -CH | ~2.8 - 3.2 | Multiplet | 1H | Complex |

| N-CH₃ | ~2.5 - 2.7 | Singlet (or Doublet if coupled to N-H) | 3H | N/A (or ~5 Hz) |

| N-H₂⁺ | ~9.0 - 10.0 | Broad Singlet | 2H | N/A |

Causality and Insights:

-

Cyclopropyl Protons (Upfield Region): The methylene protons of the cyclopropane ring appear in the upfield region (0.8 - 1.2 ppm), a characteristic feature of strained ring systems. They are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

-

Methine Proton (Deshielded): The methine proton, being directly attached to the nitrogen-bearing carbon, is significantly deshielded and appears further downfield (2.8 - 3.2 ppm).

-

N-Methyl Protons: The methyl group attached to the nitrogen is also deshielded by the positive charge and is expected around 2.5 - 2.7 ppm. In an anhydrous solvent, this signal might appear as a doublet due to coupling with the N-H proton.

-

Ammonium Protons: The two protons on the positively charged nitrogen are expected to be significantly downfield (9.0 - 10.0 ppm) and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. In D₂O, this signal will exchange with the solvent and disappear.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Cyclopropyl -CH₂ | ~5 - 15 |

| N-CH₃ | ~30 - 35 |

| Cyclopropyl -CH | ~35 - 40 |

Causality and Insights:

-

Cyclopropyl Carbons: Similar to the protons, the cyclopropyl methylene carbons are shielded and appear upfield. The methine carbon, being attached to the electron-withdrawing ammonium group, is the most deshielded of the cyclopropyl carbons.

-

N-Methyl Carbon: The N-methyl carbon is also deshielded due to the adjacent positive charge.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key features will be the N-H stretches of the ammonium salt and the C-H stretches of the cyclopropyl ring.

Experimental Protocol: FTIR Data Acquisition

Sample Preparation (for Hygroscopic Solids):

-

Due to the hygroscopic nature of the compound, preparing a KBr pellet is the recommended method.

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

IR Spectrum: Analysis and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H Stretch (cyclopropyl) | Medium |

| ~2800 - 2400 | N-H Stretch (secondary ammonium salt) | Strong, Broad |

| ~1600 - 1500 | N-H Bend | Medium |

| ~1450 | C-H Bend | Medium |

Causality and Insights:

-

N-H Stretch: The most prominent feature will be a very broad and strong absorption in the 2800-2400 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in an ammonium salt.

-

Cyclopropyl C-H Stretch: The C-H stretching of the cyclopropane ring typically appears at a higher frequency (~3100-3000 cm⁻¹) than that of aliphatic alkanes, which is a hallmark of strained rings.

-

N-H Bend: An absorption corresponding to the N-H bending vibration is expected in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique for small, volatile molecules.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

For the hydrochloride salt, a heated probe is necessary to facilitate volatilization, which may lead to the detection of the free base.

-

Acquire the spectrum using Electron Ionization (EI) at 70 eV.

Mass Spectrum: Analysis and Interpretation

The mass spectrum of the free base (N-methylcyclopropanamine, MW = 71.12 g/mol ) is what is typically observed.

| m/z Value | Proposed Fragment | Significance |

| 71 | [C₄H₉N]⁺ | Molecular Ion (M⁺) |

| 70 | [M-H]⁺ | Loss of a hydrogen atom |

| 56 | [M-CH₃]⁺ | Alpha-cleavage, loss of the methyl group |

| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ | Complex rearrangement and fragmentation |

Causality and Insights:

-

Molecular Ion: The molecular ion peak for the free base is expected at m/z = 71. As with many amines, this peak may be of low intensity.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen. In this case, the loss of the methyl group to give a fragment at m/z = 56 is anticipated to be a significant peak.

-

[M-H]⁺ Peak: A peak at m/z = 70, corresponding to the loss of a hydrogen atom from the carbon alpha to the nitrogen, is also common for amines.

Integrated Spectroscopic Analysis: A Cohesive Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The NMR data confirms the connectivity and electronic environment of the proton and carbon framework. The IR spectrum provides definitive evidence of the ammonium salt and the strained cyclopropyl ring. Finally, mass spectrometry confirms the molecular weight of the free base and provides fragmentation patterns consistent with the proposed structure. Together, these techniques provide an unambiguous identification of this compound.

Visualization of Key Spectroscopic Correlations

Technical Guide: Safety and Handling of N-Methylcyclopropanamine Hydrochloride

Topic: N-Methylcyclopropanamine Hydrochloride Safety and Handling Precautions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 67376-94-7) is a secondary amine salt widely utilized as a building block in medicinal chemistry, particularly for introducing the cyclopropyl moiety—a structural motif known for enhancing metabolic stability and potency in CNS-active compounds (e.g., monoamine oxidase inhibitors).[1]

Unlike its free base counterpart, which is a volatile and flammable liquid, the hydrochloride salt presents as a solid. However, it retains significant chemical reactivity due to the inherent ring strain (~27.5 kcal/mol) of the cyclopropane group. This guide outlines the rigorous safety protocols required to manage its hygroscopic nature, potential for ring-opening reactions, and biological activity.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 67376-94-7 |

| Molecular Formula | C₄H₉N[1][2][3][4][5][6] · HCl |

| Molecular Weight | 107.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents |

| Key Risk | Hygroscopic; Irritant to mucous membranes; Potential radical clock substrate |

Hazard Identification & Toxicology (GHS)

While the hydrochloride salt mitigates the flammability risks of the free amine, it poses distinct health hazards upon contact or inhalation.

GHS Classification[4][7][8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation. Upon contact with moisture (sweat/mucosa), the salt can hydrolyze to release the free amine, leading to local pH spikes and tissue damage.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7] Micro-abrasions from the crystal lattice combined with chemical irritation can cause significant corneal injury.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][8] Inhalation of dust triggers inflammation of the upper respiratory tract.

Mechanistic Toxicology

The cyclopropylamine moiety is metabolically active. In vivo, cyclopropylamines can undergo cytochrome P450-mediated oxidation to form cyclopropanone intermediates or radical species via single-electron transfer (SET) mechanisms. These reactive intermediates can covalently modify enzymes (mechanism-based inhibition). Therefore, despite its classification as an "irritant," it should be handled with the caution reserved for bioactive intermediates.

Strategic Handling Protocols

To maintain chemical integrity and operator safety, the following "Self-Validating" protocols must be employed. These steps are designed to provide immediate visual or analytical feedback if the safety barrier is breached.

A. Engineering Controls[7][10]

-

Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

-

Atmosphere: For high-purity applications, handle within a nitrogen-purged glovebox to prevent moisture uptake.

B. Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 (minimum) for solid handling; Full-face respirator with amine-specific cartridges if generating dust outside a hood.

-

Dermal: Nitrile gloves (double-gloved, 0.11 mm min thickness). Validation: Check for discoloration of the outer glove, which indicates amine permeation.

-

Ocular: Chemical splash goggles. Note: Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.

C. The "Dry-Transfer" Protocol (Step-by-Step)

Rationale: This compound is hygroscopic.[7] Moisture absorption alters stoichiometry (leading to reaction failure) and causes the powder to clump, increasing spill risk during transfer.

-

Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

-

Inert Blanket: Gently flow Argon or Nitrogen over the open bottle during weighing.

-

Aliquot: Use anti-static weighing boats. Do not use metal spatulas if the coating is compromised, as trace iron can catalyze radical ring-opening in subsequent oxidative reactions.

-

Reseal: Parafilm or tape the cap immediately after use.

-

Validation: If the powder appears "sticky" or clumpy, verify water content via Karl Fischer titration or ¹H NMR (look for water peak shift/integration) before use in sensitive catalysis.

Storage & Stability Management

The high ring strain of the cyclopropyl group makes the compound susceptible to degradation under specific conditions.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic—store under inert gas (Argon/Nitrogen) in a desiccator.

-

Incompatibilities:

-

Strong Oxidizers: Can trigger rapid oxidation of the amine or ring cleavage.

-

Aldehydes/Ketones: Will form imines/enamines readily.

-

Acids: While it is a salt, contact with stronger acids or dehydrating agents can degrade the organic moiety.

-

Emergency Response & Waste Disposal

Decision Logic: Spills and Exposure

The following workflow illustrates the decision process for handling spills and exposure incidents.

Figure 1: Decision logic for emergency response protocols involving N-methylcyclopropanamine HCl.

Waste Disposal[7][9][10][11][12]

-

Classification: Nitrogenous organic waste.

-

Protocol: Dissolve in a combustible solvent (e.g., ethanol) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.

-

Do NOT: Dispose of down the drain. The compound may be toxic to aquatic life due to amine functionality.

Experimental Workflow Visualization

For researchers integrating this building block into synthesis, the following workflow ensures safety and yield integrity.

Figure 2: Standard operating procedure for the synthesis integration of N-methylcyclopropanamine HCl.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine. Retrieved from [Link]

-

ChemBK (2024). this compound Chemical Properties and Safety. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Cyclopropylamine derivatives. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]

- 4. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-methylcyclopentanamine hydrochloride | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. synquestlabs.com [synquestlabs.com]

Technical Monograph: N-Methylcyclopropanamine Hydrochloride

Advanced Synthesis, Mechanistic Pharmacodynamics, and Application in Epigenetic Modulation

Executive Summary: The "Magic Methyl" on a Strained Ring

N-Methylcyclopropanamine hydrochloride (NMCP[1]·HCl) represents a privileged structural motif in modern drug discovery, particularly within the realm of epigenetic modulation. Unlike simple aliphatic amines, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), imparting unique electronic properties and reactivity profiles.

This guide moves beyond basic catalog definitions to explore the causality behind its behavior: why it functions as a suicide inhibitor for flavin-dependent enzymes (LSD1/KDM1A, MAO-A/B) and how to synthesize it with high fidelity, avoiding the common pitfalls of poly-alkylation.

Chemical Architecture & Physical Properties[2]

The stability of the hydrochloride salt makes it the preferred form for handling, preventing the volatility and oxidative instability associated with the free base.

Table 1: Physicochemical Profile[3]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 67376-94-7 (HCl salt); 5163-20-2 (Free base) | |

| Molecular Formula | C₄H₉N[1][2][3][4][5][6][7] · HCl | |

| Molecular Weight | 107.58 g/mol | Free base: 71.12 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |

| Solubility | High: Water, Methanol, DMSO | Low: Diethyl ether, Hexanes |

| Key NMR Signals | δ ~0.6–0.9 (m, 4H, ring), 2.65 (s, 3H, N-Me) | Ring protons show complex coupling patterns. |

Strategic Synthesis: The Self-Validating Protocol

Direct methylation of cyclopropylamine using methyl iodide or dimethyl sulfate is a flawed strategy for high-purity applications. It inevitably leads to a statistical mixture of unreacted starting material, the desired secondary amine, and the undesired tertiary amine or quaternary ammonium salt.

The Expert Approach: A protection-activation-deprotection strategy ensures 100% selectivity for the secondary amine.

The Pathway (Graphviz Visualization)

Figure 1: Selective synthesis route preventing over-alkylation.

Detailed Experimental Protocol

Step 1: Boc-Protection (Self-Validating Checkpoint)

-

Rationale: The tert-butoxycarbonyl (Boc) group renders the nitrogen non-nucleophilic after the first proton is removed, preventing double alkylation.

-

Protocol: Dissolve cyclopropylamine (1.0 eq) in DCM. Add triethylamine (1.5 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir at RT for 4h.

-

Checkpoint: TLC should show complete consumption of the polar amine and appearance of a non-polar carbamate.

Step 2: N-Methylation

-

Rationale: Use of Sodium Hydride (NaH) creates a highly reactive carbamate anion that reacts swiftly with Methyl Iodide (MeI).

-

Protocol: To a solution of N-Boc-cyclopropylamine in dry DMF at 0°C, add NaH (60% dispersion, 1.2 eq). Stir 30 min (gas evolution). Add MeI (1.5 eq) dropwise.

-

Safety: Quench excess NaH carefully with water before workup.

Step 3: Deprotection & Salt Formation

-

Rationale: Anhydrous conditions are critical to precipitate the pure HCl salt directly.

-

Protocol: Dissolve the methylated intermediate in minimal 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT.

-